molecular formula C17H14N2O2 B5831390 CHEMBRDG-BB 5732766 CAS No. 357315-51-6

CHEMBRDG-BB 5732766

Cat. No.: B5831390
CAS No.: 357315-51-6
M. Wt: 278.30 g/mol
InChI Key: VHYNWSUXXXHMEN-UVTDQMKNSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBRDG-BB 5732766 are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

CHEMBRDG-BB 5732766 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CHEMBRDG-BB 5732766 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which CHEMBRDG-BB 5732766 exerts its effects is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

CHEMBRDG-BB 5732766 can be compared with other similar compounds, such as:

    (2Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide: A compound with a similar structure and potentially similar properties.

    2-Propenamide, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl): Another structurally related compound.

Properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYNWSUXXXHMEN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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